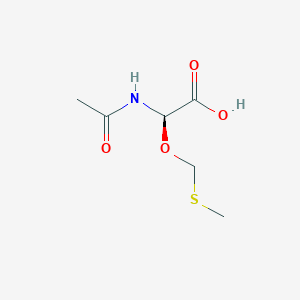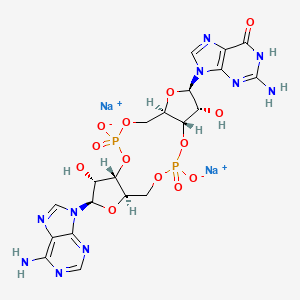
cGAMP disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclic guanosine monophosphate-adenosine monophosphate disodium, commonly known as cGAMP disodium, is a cyclic dinucleotide that plays a crucial role in the innate immune response. It is synthesized by the enzyme cyclic guanosine monophosphate-adenosine monophosphate synthase in response to the presence of cytosolic DNA. This compound acts as a second messenger, triggering the production of interferons and other immune mediators by activating the stimulator of interferon genes pathway .
准备方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of cyclic guanosine monophosphate-adenosine monophosphate disodium involves the cyclodimerization of adenosine triphosphate and guanosine triphosphate. This process is catalyzed by cyclic guanosine monophosphate-adenosine monophosphate synthase. The reaction typically occurs in a buffered solution containing divalent cations such as magnesium and zinc, which are essential for the enzyme’s activity .
Industrial Production Methods: Industrial production of cyclic guanosine monophosphate-adenosine monophosphate disodium can be achieved through recombinant expression systems. For instance, the enzyme can be expressed in Escherichia coli, where it catalyzes the production of cyclic guanosine monophosphate-adenosine monophosphate disodium. The product is then purified using techniques such as anion exchange chromatography, which allows for efficient separation and high yield .
化学反应分析
Types of Reactions: Cyclic guanosine monophosphate-adenosine monophosphate disodium primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. It is involved in signaling pathways where it binds to specific proteins to exert its effects .
Common Reagents and Conditions: The enzymatic reactions involving cyclic guanosine monophosphate-adenosine monophosphate disodium typically require conditions such as a buffered solution with a pH around 7.5, the presence of divalent cations like magnesium and zinc, and a temperature of around 37°C .
Major Products Formed: The major product formed from the enzymatic reactions involving cyclic guanosine monophosphate-adenosine monophosphate disodium is the activated stimulator of interferon genes protein, which then initiates a signaling cascade leading to the production of type I interferons and other immune mediators .
科学研究应用
Cyclic guanosine monophosphate-adenosine monophosphate disodium has a wide range of applications in scientific research. It is used extensively in studies related to the innate immune response, particularly in understanding how cells detect and respond to cytosolic DNA. This compound is also being explored as a potential immunotherapeutic agent for the treatment of cancer and as a vaccine adjuvant for infectious diseases . Additionally, it is used in research on antiviral responses, as it plays a key role in activating the production of interferons .
作用机制
The mechanism of action of cyclic guanosine monophosphate-adenosine monophosphate disodium involves its binding to the stimulator of interferon genes protein. Upon binding, it induces a conformational change in the protein, leading to its oligomerization and translocation to the trans-Golgi network. This activates a signaling cascade that results in the production of type I interferons and other immune mediators . The primary molecular targets of cyclic guanosine monophosphate-adenosine monophosphate disodium are the stimulator of interferon genes protein and the downstream signaling molecules involved in the interferon response .
相似化合物的比较
Cyclic guanosine monophosphate-adenosine monophosphate disodium is unique among cyclic dinucleotides due to its specific role in the innate immune response. Similar compounds include cyclic diadenylate monophosphate and cyclic diguanylate monophosphate, which also act as second messengers in various signaling pathways . cyclic guanosine monophosphate-adenosine monophosphate disodium is distinct in its ability to activate the stimulator of interferon genes pathway, making it particularly important in antiviral and antitumor immunity .
List of Similar Compounds:- Cyclic diadenylate monophosphate
- Cyclic diguanylate monophosphate
- Cyclic uridine monophosphate
- Cyclic cytidine monophosphate
属性
分子式 |
C20H22N10Na2O13P2 |
|---|---|
分子量 |
718.4 g/mol |
IUPAC 名称 |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI 键 |
MFPHQIYDBUVTRL-DQNSRKNCSA-L |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


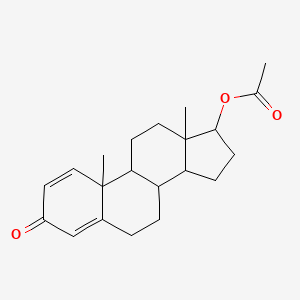


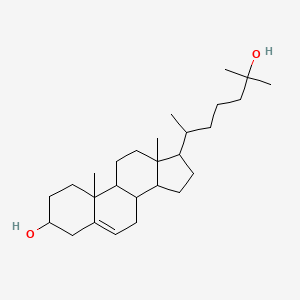
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
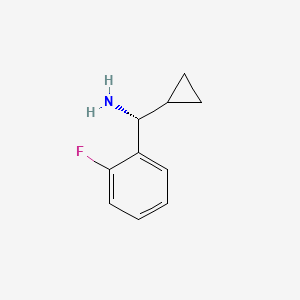
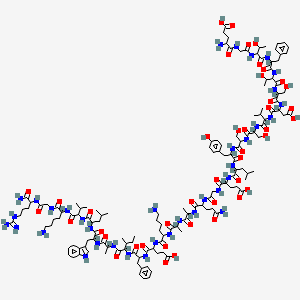
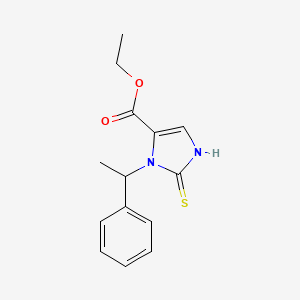
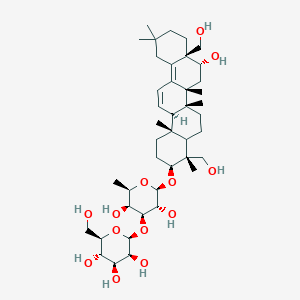
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
